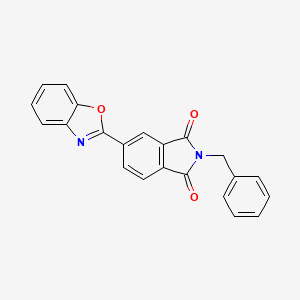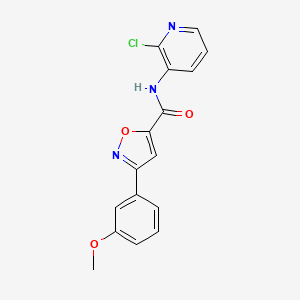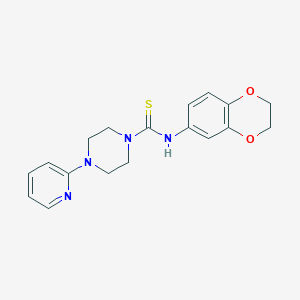
5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione
説明
5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione, also known as BISO or Compound 1, is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been found to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione is its potent anticancer activity against various cancer cell lines. This compound also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
Several future directions can be explored to further understand the therapeutic potential of 5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione. One of the future directions is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials. Another future direction is to explore the potential of this compound as a combination therapy with other anticancer drugs to enhance its efficacy. Furthermore, the development of novel formulations and delivery systems can improve the solubility and bioavailability of this compound, making it a more effective therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of this compound involves the condensation of 2-benzyl-1H-isoindole-1,3(2H)-dione with 2-aminobenzoic acid in the presence of a suitable coupling agent. This compound exhibits potent anticancer activity, inhibits various cellular pathways, and exhibits various biochemical and physiological effects. While this compound has some limitations, it has several future directions that can be explored to further understand its therapeutic potential.
科学的研究の応用
5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation.
特性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-benzylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c25-21-16-11-10-15(20-23-18-8-4-5-9-19(18)27-20)12-17(16)22(26)24(21)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTBQVDGZDWPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-butylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4712635.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4712646.png)
![2-[4-chloro-2-methyl-5-({[4-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B4712653.png)
![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4712655.png)
![5-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzylidene}-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4712660.png)
![methyl 4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4712671.png)


![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3,5-dimethoxybenzamide](/img/structure/B4712692.png)


![3-ethyl-5-{3-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712724.png)
![N-(2-fluorophenyl)-N'-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4712728.png)